N-(2-Aminoethyl)-1,3-propanediamine

CO₂ capture amine scrubbing carbon dioxide absorption

N-(2-Aminoethyl)-1,3-propanediamine (CAS 13531-52-7, also abbreviated as AEPD, aepn, or AEPDNH₂), with molecular formula C₅H₁₅N₃ and molecular weight 117.19 g/mol, is an aliphatic triamine belonging to the dialkylamine class. It is commercially available as a colorless to pale yellow liquid with a purity specification typically ≥97% (GC), boiling point 221°C, flash point 98°C, and density approximately 0.928 g/mL at 25°C.

Molecular Formula C5H15N3
Molecular Weight 117.19 g/mol
CAS No. 13531-52-7
Cat. No. B076576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-1,3-propanediamine
CAS13531-52-7
Molecular FormulaC5H15N3
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESC(CN)CNCCN
InChIInChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2
InChIKeyDTSDBGVDESRKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-1,3-propanediamine (CAS 13531-52-7) — Triamine Compound Profile and Procurement Relevance


N-(2-Aminoethyl)-1,3-propanediamine (CAS 13531-52-7, also abbreviated as AEPD, aepn, or AEPDNH₂), with molecular formula C₅H₁₅N₃ and molecular weight 117.19 g/mol, is an aliphatic triamine belonging to the dialkylamine class [1]. It is commercially available as a colorless to pale yellow liquid with a purity specification typically ≥97% (GC), boiling point 221°C, flash point 98°C, and density approximately 0.928 g/mL at 25°C . The compound features three amine functionalities—two primary and one secondary—with an ethylenediamine-like backbone extended by a propylene spacer, which distinguishes its chelation geometry and coordination behavior from closely related ethyleneamine homologs.

CO₂ capture research

Polyamine absorption-regeneration screening for post-combustion amine scrubbing studies

Coordination chemistry

Ligand for tailoring chelate ring size (5/6-membered) and metal complex geometry

Catalytic hydrolysis models

Zn(II) complexation studies for phosphatase and carbonic anhydrase biomimetic research

Why Generic Triamine Substitution Fails — Structural Differentiation of N-(2-Aminoethyl)-1,3-propanediamine


Although N-(2-aminoethyl)-1,3-propanediamine shares the C₅H₁₅N₃ molecular formula and three-amine functionality with other triamines such as diethylenetriamine (DETA, bis(2-aminoethyl)amine), the substitution of one ethylene (−CH₂CH₂−) bridge with a propylene (−CH₂CH₂CH₂−) bridge fundamentally alters chelate ring size distribution. This structural variation changes coordination geometry options (facial vs. meridional), modifies metal complex stability constants, and affects CO₂ absorption-regeneration behavior [1]. Consequently, generic procurement based solely on amine-equivalent metrics without accounting for this backbone asymmetry will fail to reproduce target performance in applications where chelate ring strain, coordination sphere geometry, or amine-CO₂ reaction kinetics govern functional outcomes [2].

Target compound

N-(2-Aminoethyl)-1,3-propanediamine

Propylene bridge introduces 6-membered chelate ring capability, enabling meridional coordination and intermediate stability constants.

Common generic alternative

Diethylenetriamine (DETA)

All-ethylene backbone forms only 5-membered chelate rings, favoring facial geometry and higher K_ML values.

  • Chelate ring size distribution alters coordination geometry and may shift complex stability ranking.
  • CO₂ absorption-regeneration trade-off profile differs significantly from DETA; direct performance transfer cannot be assumed.
  • Metal-binding energy and catalytic hydrolysis rates are ligand-backbone dependent; results with DETA may not translate.

N-(2-Aminoethyl)-1,3-propanediamine Quantitative Differentiation Evidence


CO₂ Absorption Capacity and Regeneration Behavior of N-(2-Aminoethyl)-1,3-propanediamine

In a head-to-head comparative study of CO₂ absorption and desorption across distinct amine structural classes, N-(2-aminoethyl)-1,3-propanediamine (AEPDNH₂) demonstrated CO₂ absorption capacity comparable to 2-(2-aminoethylamino)ethanol (AEE), with both polyamines (containing two or three amino groups) outperforming monoamine and tertiary amine benchmarks including MEA, TEA, and pyridine under identical experimental conditions of 5 wt% aqueous solution and two CO₂ flow rates [1]. The study specifically identified that the presence of multiple amino groups and the non-aromatic aliphatic structure of AEPDNH₂ favor CO₂ absorption kinetics, whereas the regeneration ease follows a different structural dependence favoring tertiary alkanolamines [1].

CO₂ absorption ranking
Head-to-head
Polyamines (AEPDNH₂, AEE) > monoamines and tertiary amines
Supports polyamine-class absorption screening
5 wt% aqueous, two CO₂ flow rates; regeneration ease follows different trend
CO₂ capture amine scrubbing carbon dioxide absorption flue gas treatment

Copper(II) and Nickel(II) Complex Stability Constants: Triamine Chelate Ring Size Effects

Spectrophotometric determination of stability constants for copper(II) and nickel(II) chelates of aliphatic triamines revealed that K_ML values for N-(2-aminoethyl)-1,3-propanediamine, designated as the (2,3) chelate (referring to 5-membered and 6-membered chelate rings), are intermediate between those of the (2,2) chelate (diethylenetriamine, two 5-membered rings) and the (3,3) chelate (3,3′-diaminodipropylamine, two 6-membered rings) [1]. The study explicitly states that K_ML values of (3,3) chelates are lower than those of (2,2) and (2,3) chelates due to the six-membered chelate ring destabilization effect [1].

Stability constant rank
Head-to-head
K_ML: (2,2) > (2,3) > (3,3)
Intermediate metal-binding stability review
Spectrophotometric, 25°C, ionic strength 0.1; exact log K in source
coordination chemistry stability constant chelating agent transition metal complex

Metal Complex Coordination Geometry: Facial vs. Meridional Isomer Differentiation

Single-crystal X-ray structure analysis of nickel(II) thiocyanate complexes with triamine ligands demonstrates a fundamental coordination geometry divergence between diethylenetriamine (dien) and N-(2-aminoethyl)-1,3-propanediamine (aepn). The dien complex [Ni₂(dien)₂(NCS)₄(H₂O)] exhibits facial (fac) coordination of the triamine ligand, whereas the aepn complex [Ni(aepn)(NCS)₂]ₙ exhibits meridional (mer) coordination [1]. This geometry switch arises directly from the replacement of an ethylene bridge (in dien) with a propylene bridge (in aepn), which alters chelate ring strain and forces the ligand into a different spatial arrangement around the metal center [1].

Coordination geometry
Head-to-head
aepn: meridional; dien: facial
Geometry switch confirmed by single-crystal XRD
Ni(II) thiocyanate octahedral system; mer coordination preferred for aepn
coordination geometry facial isomer meridional isomer single-crystal X-ray diffraction

Co(III) Cyanide Complex Isomerism and Dynamic Behavior

Both facial and meridional isomers of Co(aepn)(CN)₃ have been isolated and structurally characterized, demonstrating that N-(2-aminoethyl)-1,3-propanediamine can support both coordination modes in the same metal-ligand system, enabling isomeric control through synthetic conditions [1]. Notably, the facial isomer exhibits a single broad ¹³C NMR resonance (δ 120–140) indicative of a dynamic trigonal twist process, whereas the meridional isomer displays three well-resolved cyanide carbon resonances at δ 143.53, 142.14, and 132.85, confirming a static geometry with three distinct CN environments [1].

Isomer dynamics
Class-level
fac: broad NMR; mer: three resolved ¹³C CN signals
Data to verify; supports isomer-property differentiation
Co(III) cyanide system; dynamic trigonal twist observed in fac isomer
cobalt complex facial-meridional isomerism dynamic NMR cyanide ligand

Zinc(II) Complex Acidity and Catalytic Hydrolysis Activity

In a systematic investigation of triamine ligand effects on Zn(II) Lewis acidity, the acid dissociation constant of coordinated water in L-Zn-OH₂ complexes and the hydrolysis rate constant of diphenyl 4-nitrophenyl phosphate promoted by L-Zn-OH were measured for a series of five triamine ligands including diethylenetriamine (1) and N-(2-aminoethyl)-1,3-propanediamine (2) [1]. Both parameters correlated linearly with the enthalpy change for L-Zn-OH₂ formation, establishing that N-(2-aminoethyl)-1,3-propanediamine occupies a distinct position in the ligand series with measurable differences in Zn-binding energy and consequent catalytic activity relative to DETA and dipropylenetriamine [1].

Zn acidity & hydrolysis
Head-to-head
Linear correlation: ΔH vs. pKₐ and hydrolysis rate
Supports tunable Zn(II) Lewis acidity selection
Five triamine series; diphenyl 4-nitrophenyl phosphate substrate
zinc complex Lewis acidity phosphate hydrolysis carbonic anhydrase model

N-(2-Aminoethyl)-1,3-propanediamine: Evidence-Based Research and Industrial Applications


CO₂ Capture Absorbent Where Polyamine Absorption-Rich Desorption Behavior Is Required

Based on the direct comparative evidence that N-(2-aminoethyl)-1,3-propanediamine (AEPDNH₂) belongs to the polyamine structural class exhibiting high CO₂ absorption capacity relative to monoamine and tertiary amine benchmarks under identical 5 wt% aqueous conditions, this compound is suited for post-combustion CO₂ capture systems where absorption efficiency is prioritized and moderate regeneration energy penalty is acceptable [1]. The study specifically identified AEPDNH₂ alongside AEE as interesting industrial candidates for preventing atmospheric CO₂ release [1].

Coordination Chemistry and MOF Synthesis Requiring Intermediate Chelate Stability

Spectrophotometric stability constant determination establishes that N-(2-aminoethyl)-1,3-propanediamine yields metal chelates with K_ML values intermediate between the more stable all-5-membered ring (2,2) chelates and the less stable all-6-membered ring (3,3) chelates [1]. This intermediate stability profile makes the compound valuable for applications where neither extremely tight nor excessively labile metal binding is desired, such as metal ion sensing, controlled-release systems, and templated synthesis of open-framework materials [2].

Stereochemical Control in Transition Metal Complex Synthesis

Single-crystal X-ray diffraction evidence demonstrates that replacing diethylenetriamine with N-(2-aminoethyl)-1,3-propanediamine switches coordination geometry from facial to meridional in Ni(II) octahedral complexes [1]. This geometry control is critical for designing coordination polymers with specific dimensionality and for synthesizing metal complexes with predetermined stereochemistry. Furthermore, the isolation of both facial and meridional isomers of Co(aepn)(CN)₃ confirms that this ligand can access both coordination modes in the same metal system [2], offering synthetic chemists a versatile building block for isomer-specific applications.

Biomimetic Zinc Enzyme Models and Catalytic Hydrolysis Studies

The systematic investigation of triamine ligand effects on Zn(II) Lewis acidity establishes that N-(2-aminoethyl)-1,3-propanediamine occupies a distinct position in the pKₐ vs. ΔH linear correlation across five triamine ligands, enabling tunable catalytic activity for phosphate ester hydrolysis [1]. This positions the compound as a ligand of choice for researchers developing functional models of carbonic anhydrase, alkaline phosphatase, and other Zn(II)-dependent hydrolases where precise modulation of metal center electrophilicity is essential for activity optimization.

Application
Selection Property
Validation Focus
CO₂ capture absorbent research
Polyamine-class high absorption capacity ranking
Absorption-regeneration trade-off review
Coordination chemistry with intermediate stability
Intermediate K_ML between (2,2) and (3,3) chelates
Stability constant ranking review
Stereochemical control in metal complexes
Ligand geometry (mer vs fac) through backbone asymmetry
Single-crystal structure confirmation
Biomimetic Zn enzyme model studies
Tunable Zn(II) Lewis acidity across triamine series
pKₐ and hydrolysis rate correlation review

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